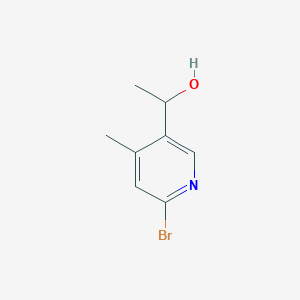

1-(6-Bromo-4-methylpyridin-3-yl)ethanol

Description

Significance and Role of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are of paramount importance in the realm of organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures. nih.govchemrxiv.org The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.govbldpharm.com These reactions are fundamental in medicinal chemistry for the creation of carbon-carbon and carbon-heteroatom bonds, allowing for the systematic modification of a molecule's structure to enhance its biological activity or physical properties. researchgate.net

The strategic placement of substituents on the pyridine ring, such as the bromo, methyl, and ethanol (B145695) groups in the title compound, offers a high degree of control over the molecule's reactivity and three-dimensional structure. The pyridine nitrogen itself can act as a hydrogen bond acceptor and a site for coordination with metal catalysts, further influencing its chemical behavior. nih.gov The interplay of these functional groups makes halogenated pyridines like 1-(6-Bromo-4-methylpyridin-3-yl)ethanol valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govchemrxiv.org

Historical Perspective of Related Compounds in Chemical Literature

While specific historical data on this compound is not extensively documented in readily available literature, the synthesis and application of structurally similar compounds have been a subject of significant research. For instance, the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the production of the COX-2 inhibitor Etoricoxib, has been extensively described in patent literature. google.comgoogle.comchemicalbook.comgoogleapis.comgoogle.com These processes often involve the coupling of a substituted pyridine derivative with another aromatic ring system, highlighting the industrial relevance of such compounds.

The synthesis of various functionalized pyridine alcohols and their precursors has also been a focus of academic and industrial research. For example, the reduction of acetylpyridines to their corresponding ethanol derivatives is a common and well-established transformation. chemicalbook.com The synthesis of the related (6-Bromo-pyridin-3-yl)methanol has been reported, and its spectroscopic data are available, providing a valuable reference point for the characterization of the title compound. chemicalbook.com The development of methods for the selective halogenation of pyridines has been a long-standing challenge in organic chemistry, with recent advancements offering more efficient and regioselective routes to these important building blocks. nih.govchemrxiv.org

Scope and Research Objectives Pertaining to the Compound

The primary objective of this article is to provide a comprehensive overview of the chemical nature of this compound. This includes a detailed discussion of its plausible synthetic pathways, drawing upon established chemical principles and the reported syntheses of analogous compounds. The article will explore the synthesis of key precursors and the transformations required to arrive at the final product.

Furthermore, this article aims to consolidate the available physicochemical and spectroscopic data for the title compound and its intermediates. Where direct experimental data is not available in the cited literature, this will be clearly indicated. The potential utility of this compound as a building block in medicinal chemistry and other areas of organic synthesis will also be considered, based on the known reactivity of halogenated pyridine derivatives.

Detailed Research Findings

While a specific, documented synthesis of this compound is not readily found in the searched literature, a plausible and chemically sound synthetic route can be proposed based on established reactions and the synthesis of structurally related compounds. The proposed synthesis involves a multi-step sequence starting from a readily available precursor.

Proposed Synthetic Pathway:

A likely synthetic route to this compound would proceed through the following key steps:

Synthesis of the Precursor Ketone: The immediate precursor to the target alcohol is the corresponding ketone, 1-(6-bromo-4-methylpyridin-3-yl)ethanone. The synthesis of this ketone is a critical step. A common method for the formation of a ketone from a pyridine derivative is through the reaction of an organometallic reagent with a nitrile. This would involve the synthesis of 6-bromo-4-methylnicotinonitrile. An alternative approach could involve a Grignard reaction with a suitable acylating agent.

Reduction of the Ketone: The final step would be the reduction of the ketone functionality in 1-(6-bromo-4-methylpyridin-3-yl)ethanone to the secondary alcohol, this compound. This is a standard transformation in organic chemistry, typically achieved with high yield and selectivity using a reducing agent such as sodium borohydride (B1222165). chemicalbook.com

Synthesis of Key Intermediates:

The successful synthesis of the target compound hinges on the preparation of key intermediates. The synthesis of a related compound, 1-(6-bromopyridin-3-yl)ethanol, is achieved by the reduction of 3-acetyl-6-bromopyridine with sodium borohydride. chemicalbook.com This supports the feasibility of the proposed final step.

The synthesis of related ketones, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, often starts from a pre-functionalized pyridine ring. google.comchemicalbook.com For our target compound, the synthesis of the precursor ketone, 1-(6-bromo-4-methylpyridin-3-yl)ethanone, would likely start from a simpler, commercially available pyridine derivative.

Physicochemical and Spectroscopic Data:

Specific experimental data for this compound, such as melting point, boiling point, and detailed spectroscopic analysis, are not available in the searched literature. However, data for related compounds can provide an estimation of its properties. For instance, the related compound (6-Bromo-4-methylpyridin-3-yl)methanol is a known compound. bldpharm.com

The following table summarizes the available data for the target compound and its key proposed intermediate.

Interactive Data Table: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C8H10BrNO | 216.08 | Data not available | Data not available |

| 1-(6-bromo-4-methylpyridin-3-yl)ethanone | C8H8BrNO | 214.06 | Data not available | Data not available |

| (6-Bromo-4-methylpyridin-3-yl)methanol | C7H8BrNO | 202.05 | Data not available | Data not available |

| 1-(6-bromopyridin-3-yl)ethanol | C7H8BrNO | 202.05 | Data not available | Data not available |

Interactive Data Table: Spectroscopic Data (Predicted/Referenced)

| Compound Name | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (m/z) |

| This compound | Data not available | Data not available | Data not available |

| 1-(6-bromopyridin-3-yl)ethanol | 8.35 (d, 1H), 7.61 (dd, 1H), 7.47 (d, 1H), 4.94 (m, 1H), 2.04 (s, 1H), 1.51 (d, 3H) chemicalbook.com | Data not available | Data not available |

| (6-BROMO-PYRIDIN-3-YL)-METHANOL | Spectra available chemicalbook.com | Spectra available chemicalbook.com | Spectra available chemicalbook.com |

The lack of readily available, specific experimental data for this compound suggests that while it is a synthetically accessible and stable molecule, it may be a novel compound or an intermediate that has been synthesized but not yet fully characterized in the public domain. Its value as a building block in medicinal chemistry is high, given the prevalence of the substituted pyridine motif in pharmaceuticals. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

1-(6-bromo-4-methylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4,6,11H,1-2H3 |

InChI Key |

JHDDOEDOHBCUDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(C)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 1-(6-Bromo-4-methylpyridin-3-yl)ethanol

The most direct and established route to this compound involves the reduction of its corresponding ketone. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using a chemical reducing agent.

A common method for this reduction is the use of sodium borohydride (B1222165) in an alcohol-based solvent, such as ethanol (B145695). The borohydride anion (BH₄⁻) acts as a source of hydride (H⁻), which nucleophilically attacks the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide by the solvent to yield the final secondary alcohol. The final step to achieve the title compound is this reduction of the ketone precursor, 1-(6-bromo-4-methylpyridin-3-yl)ethanone.

Bromination of 4-Methylpyridine-Based Precursors

One strategic approach to the ketone precursor involves the direct bromination of a 4-methylpyridine (B42270) derivative, specifically 1-(4-methylpyridin-3-yl)ethanone . This pathway requires the selective introduction of a bromine atom onto the pyridine (B92270) ring, a reaction governed by the principles of electrophilic aromatic substitution.

Electrophilic aromatic substitution on a pyridine ring is notably more challenging than on benzene. The lone pair of electrons on the nitrogen atom is basic and can coordinate with the electrophile or the Lewis acid catalyst, leading to the formation of a pyridinium (B92312) species. This positively charged species is highly electron-deficient, significantly deactivating the ring towards further electrophilic attack.

The mechanism proceeds in two main steps:

Attack of the Electrophile : The π-system of the pyridine ring attacks the electrophile (e.g., Br⁺), breaking the ring's aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the pyridine ring.

The rate-determining step is the initial attack, which has a high activation energy due to the disruption of aromaticity. quora.comnih.gov For pyridine, electrophilic attack at the C-3 or C-5 position (meta-position) is generally favored over the C-2, C-4, or C-6 positions. This is because attack at the meta-position keeps the positive charge of the sigma complex distributed across three carbon atoms, whereas attack at the ortho or para positions results in a resonance structure where the highly electronegative nitrogen atom bears a positive charge, which is energetically unfavorable. quora.com

In the case of 1-(4-methylpyridin-3-yl)ethanone, the regiochemical outcome is complex. The ring is substituted with an activating group (C4-methyl) and a deactivating group (C3-acetyl). The interplay of these directing effects, combined with the inherent deactivation by the ring nitrogen, makes selective bromination at the desired C-6 position challenging and often requires harsh reaction conditions, such as the use of oleum (B3057394) (fuming sulfuric acid). google.com

To achieve successful bromination on a deactivated pyridine ring, careful optimization of reaction conditions is crucial. The goal is to enhance the electrophilicity of the brominating agent while controlling the regioselectivity of the reaction.

Several factors can be adjusted:

Brominating Agent : While molecular bromine (Br₂) can be used, often in the presence of a Lewis acid, N-bromosuccinimide (NBS) is a common alternative that provides a low concentration of bromine and can sometimes offer better selectivity. nih.gov For highly deactivated systems, potent reagents like tribromoisocyanuric acid in a strong acid like trifluoroacetic acid may be employed. researchgate.net

Solvent : The choice of solvent is critical. Forcing conditions may require the use of strong acids like sulfuric or trifluoroacetic acid, which can protonate the pyridine nitrogen and further deactivate the ring, but also facilitate the reaction. researchgate.net

Temperature : Higher temperatures are often necessary to overcome the high activation energy barrier, though this can sometimes lead to a decrease in selectivity and the formation of multiple brominated products. organic-chemistry.org

Catalyst : While Lewis acids are standard catalysts for bromination, their use with pyridines is complicated by coordination to the nitrogen atom. Therefore, bromination is often performed under strongly acidic conditions without an additional Lewis acid catalyst. nih.gov

Table 1: General Conditions for Electrophilic Aromatic Bromination

| Parameter | Condition | Purpose/Effect |

|---|---|---|

| Brominating Agent | Br₂, NBS, Tetrabutylammonium tribromide (TBATB) | Provides the bromine electrophile; mildness and selectivity vary. organic-chemistry.org |

| Solvent | Acetonitrile, Dichloromethane (B109758), Acetic Acid, H₂SO₄ | Influences reagent solubility and reactivity; strong acids can be required for deactivated rings. nih.gov |

| Temperature | -30°C to 170°C | Controls reaction rate; lower temperatures may increase selectivity. google.comnih.gov |

| Additives | Lewis Acids (e.g., FeBr₃), Oleum, Silver Salts | Increases the electrophilicity of the bromine species. nih.govgoogle.com |

Alternative Synthetic Routes to the Core Structure

Given the challenges associated with the direct bromination of the substituted pyridine precursor, alternative strategies that build the core structure in a more controlled manner are often preferred. These include constructing the ring with the desired substituents already in place or performing sequential functionalization on a simpler pyridine scaffold.

The Hantzsch pyridine synthesis is a classic multi-component reaction that can be used to construct a pyridine ring from simpler acyclic precursors. wikipedia.orgniscpr.res.in The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. niscpr.res.in

To theoretically construct the 1-(6-bromo-4-methylpyridin-3-yl)ethanone core via this method, one would need specifically tailored starting materials that could cyclize and subsequently be aromatized to the target pyridine. However, incorporating a bromine atom and achieving the specific 3,4,6-substitution pattern through a one-pot Hantzsch reaction is synthetically complex and not a commonly reported route for this particular structure. The aromatization of the initially formed dihydropyridine (B1217469) often requires an additional oxidation step, which can be accomplished with various reagents, including N-bromosuccinimide (NBS) itself. nih.govgoogle.com

A more practical and controllable strategy involves a multi-step sequence starting with a simpler, commercially available pyridine derivative. A highly plausible route begins with 3-bromo-4-methylpyridine (B15001) . This intermediate can be synthesized and then subjected to C-C bond-forming reactions to introduce the acetyl group at the 3-position.

Step A: Synthesis of 3-Bromo-4-methylpyridine A reliable method for producing 3-bromo-4-methylpyridine is the Sandmeyer reaction, which converts an amino group into a bromine atom via a diazonium salt intermediate. researchgate.netchemicalbook.com The precursor, 3-amino-4-methylpyridine , is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid and a bromide source (e.g., hydrobromic acid and bromine). researchgate.netorgsyn.org

Table 2: Example Conditions for Sandmeyer Bromination of an Aminopyridine

| Precursor | Reagents | Solvent/Medium | Temperature | Yield | Reference |

|---|

Step B: Acylation of 3-Bromo-4-methylpyridine With 3-bromo-4-methylpyridine in hand, the final step towards the ketone precursor is the introduction of an acetyl group. Due to the electron-deficient nature of the bromopyridine ring, classical Friedel-Crafts acylation is generally ineffective. A superior method is palladium-catalyzed cross-coupling. Recent methodologies allow for the acetylation of aryl and heteroaryl bromides. One such protocol utilizes acetyltrimethylsilane as the acetyl source in a reaction catalyzed by a palladium(0) complex. This approach is tolerant of various functional groups and is suitable for heteroaromatic systems.

Table 3: Example Conditions for Palladium-Catalyzed Acetylation of a Heteroaryl Bromide

| Precursor | Reagents | Catalyst/Ligand | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Heteroaryl Bromide | Acetyltrimethylsilane, CsF | Pd(PPh₃)₄ | 1,2-Dichloroethane | 75°C |

This cross-coupling strategy provides a robust and modular route to the key ketone intermediate, 1-(6-bromo-4-methylpyridin-3-yl)ethanone, which can then be reduced to the final product, this compound.

Stereoselective Synthesis of this compound

The paramount challenge in synthesizing this compound lies in the stereoselective construction of the chiral secondary alcohol center. This is primarily achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(6-bromo-4-methylpyridin-3-yl)ethanone.

Asymmetric Approaches to the Chiral Secondary Alcohol Center

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern organic synthesis. biosynce.comwikipedia.org Various methods can be employed, including catalytic hydrogenation, transfer hydrogenation, and the use of stoichiometric chiral reducing agents. wikipedia.org

Catalytic Asymmetric Reduction:

Catalytic methods are often preferred due to their efficiency and atom economy. Transition metal complexes with chiral ligands are highly effective for the asymmetric reduction of ketones. wikipedia.org For the reduction of pyridyl ketones, ruthenium-based catalysts have shown significant promise. nih.gov For instance, a Ru-complex bearing a chiral diphosphine ligand, such as BINAP, in combination with a chiral diamine ligand can facilitate the hydrogenation of aryl ketones with high enantioselectivity. nih.gov

The general reaction is as follows:

Reaction Scheme for Asymmetric Hydrogenation

The choice of chiral ligand is critical in determining the stereochemical outcome of the reaction. A variety of chiral ligands have been developed for this purpose, offering access to both (R)- and (S)-enantiomers of the alcohol product. uwindsor.ca

Enzyme-Catalyzed Reduction:

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Ketoreductases (KREDs) are enzymes that can reduce a wide range of ketones to their corresponding alcohols with excellent enantioselectivity, often under mild reaction conditions in aqueous media. nih.govnih.gov The reduction of various substituted benzophenone (B1666685) and benzoylpyridine derivatives using KREDs has been reported to yield chiral products with high yields and enantiomeric excesses (ee). nih.gov The use of whole-cell biocatalysts containing heterologously expressed KREDs can be a practical and cost-effective approach. nih.gov

Stoichiometric Chiral Reducing Agents:

Stoichiometric chiral reducing agents, such as those derived from lithium aluminum hydride (LAH) or sodium borohydride modified with chiral ligands, can also be employed. wikipedia.org Chiral oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective in the catalytic asymmetric reduction of ketones with borane. wikipedia.org These methods, while often providing high enantioselectivity, can be less atom-economical compared to catalytic hydrogenation. wikipedia.org

Below is a table summarizing representative results for the asymmetric reduction of similar aryl ketones, which can be extrapolated for the synthesis of this compound.

| Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) | Reference |

| RuCl₂[(S)-BINAP][(S,S)-DPEN] | Aryl Ketones | >95% | nih.gov |

| Ketoreductase (KRED) | Benzoylpyridine Derivatives | up to >99% | nih.gov |

| (R)-CBS Catalyst/BH₃ | Acetophenone | >98% | wikipedia.org |

This table presents representative data for analogous reactions and not for the specific target compound.

Diastereoselective Synthesis and Separation Strategies

In cases where a chiral auxiliary is employed, the synthesis proceeds through a diastereoselective reduction of a prochiral ketone. wikipedia.org The chiral auxiliary is first attached to a precursor molecule, which then directs the stereochemical outcome of the reduction. Following the reduction, the auxiliary is removed to yield the enantiomerically enriched alcohol.

Use of Chiral Auxiliaries:

Chiral auxiliaries, such as those derived from amino acids or terpenes, can be attached to the ketone precursor to form a diastereomeric intermediate. wikipedia.org The reduction of this intermediate with a non-chiral reducing agent, such as sodium borohydride, proceeds with facial selectivity due to the steric hindrance imposed by the chiral auxiliary. rsc.org This leads to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary provides the desired chiral alcohol. While effective, this approach involves additional synthetic steps for the attachment and removal of the auxiliary. wikipedia.org

Separation Strategies:

In instances where a racemic mixture of the alcohol is produced, separation of the enantiomers can be achieved through various methods. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. Alternatively, diastereomeric salt formation can be employed. This involves reacting the racemic alcohol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. researchgate.net In the context of synthesizing this compound, several aspects of green chemistry can be considered.

Atom Economy and Catalysis:

Catalytic methods, particularly asymmetric hydrogenation and biocatalysis, are inherently greener than stoichiometric approaches as they reduce waste by using small amounts of catalyst to generate large quantities of product. biosynce.com Catalysis is a cornerstone of green chemistry, minimizing reactant usage and enhancing reaction rates and selectivity. biosynce.com

Solvent Selection:

The choice of solvent is a key consideration in green chemistry. Traditional volatile organic solvents can be hazardous to human health and the environment. biosynce.com The use of greener solvents, such as water, ethanol, or performing reactions under solvent-free conditions, is highly desirable. researchgate.netrsc.org Biocatalytic reductions are often performed in aqueous media, which is a significant environmental advantage. nih.gov

Renewable Feedstocks and Energy Efficiency:

While the synthesis of this specific pyridine derivative may not directly start from renewable feedstocks, the principles of using milder reaction conditions and reducing energy consumption are applicable. For instance, enzyme-catalyzed reactions often proceed at or near ambient temperature and pressure, reducing the energy footprint of the synthesis. nih.gov Microwave-assisted synthesis is another technique that can lead to shorter reaction times and reduced energy consumption in the preparation of pyridine derivatives.

The following table summarizes the application of green chemistry principles to the synthesis of pyridine derivatives:

| Green Chemistry Principle | Application in Pyridine Synthesis | Reference |

| Catalysis | Use of transition metal and enzyme catalysts to improve efficiency and reduce waste. | biosynce.comnih.gov |

| Atom Economy | Favoring catalytic reactions over stoichiometric ones to maximize the incorporation of starting materials into the final product. | rsc.org |

| Safer Solvents | Employing water or other environmentally benign solvents, or conducting reactions solvent-free. | researchgate.netrsc.org |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis or biocatalysis that operate under milder conditions. | nih.gov |

By integrating these stereoselective and green synthetic strategies, the production of this compound can be achieved in a more efficient, selective, and environmentally responsible manner.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Bromo-Substituent

The bromo-substituent at the 6-position of the pyridine (B92270) ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is significantly influenced by the electron-deficient nature of the pyridine ring.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation, particularly when the ring is activated by electron-withdrawing groups and the leaving group is positioned at the ortho or para position relative to the ring nitrogen. nih.govlibretexts.orgnih.govlibretexts.org In the case of 1-(6-bromo-4-methylpyridin-3-yl)ethanol, the bromine atom is at the 6-position (ortho to the nitrogen), which is an activated position for nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen facilitates the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.orgmasterorganicchemistry.com

While specific examples of SNAr reactions on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar 2-halopyridine systems. Strong nucleophiles, such as alkoxides, amines, and thiols, are expected to displace the bromide under thermal or microwave-assisted conditions. The presence of the secondary alcohol might necessitate the use of a protecting group to prevent undesired side reactions, depending on the nucleophile and reaction conditions. For instance, a simple SNAr reaction can be carried out by heating the substrate with a nucleophile in a suitable solvent, as demonstrated in the general case of 4-fluorobenzaldehyde (B137897) reacting with 4-methoxyphenol. walisongo.ac.id

| Halopyridine Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol (B145695), RT | N,N-dimethyl-2,4-dinitroaniline | High |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃, DMSO, 140 °C, 30 min | 4-(4-methoxyphenoxy)benzaldehyde | Crude: avg. 52%, Purified: avg. 42% walisongo.ac.id |

Cross-Coupling Reactions Involving the C-Br Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and the C-Br bond in this compound is an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organoboron species with an organohalide. libretexts.orgyoutube.com This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its mild conditions and tolerance of various functional groups. libretexts.orgnih.gov The C-Br bond of this compound is expected to readily participate in Suzuki-Miyaura couplings with a variety of aryl- and vinylboronic acids or their esters.

For a closely related compound, 1-(6-methylpyridin-3-yl)ethanone, a Suzuki-like coupling with 1-bromo-4-(methylsulfonyl)benzene has been reported using a palladium(II) acetate (B1210297) catalyst and a Xantphos ligand. uwindsor.ca This suggests that similar conditions would be effective for the coupling of this compound. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent. The choice of ligand and base can be critical for achieving high yields and preventing side reactions. nih.gov

| Bromopyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Product | Yield |

|---|---|---|---|---|---|

| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ / Ethanol, Water | 3-(p-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | High nih.gov |

| 7-Bromo-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine | 3-Pyridylboronic acid | PdCl₂(dppf) | K₂CO₃ / Dioxane, Water | 2-Methyl-5-phenyl-7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine | 68% nih.gov |

The bromo-substituent also enables participation in other important palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.orgnih.gov This reaction is valuable for synthesizing substituted alkynes. This compound would be expected to react with various terminal alkynes under standard Sonogashira conditions to yield the corresponding 6-alkynyl-4-methylpyridin-3-yl derivatives. The mild reaction conditions are generally tolerant of the alcohol functionality. wikipedia.orgwikipedia.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govbeilstein-journals.org This reaction is a powerful method for C-C bond formation. organic-chemistry.org It is anticipated that this compound would undergo Heck coupling with a range of alkenes in the presence of a palladium catalyst and a base to produce vinyl-substituted pyridines.

The Stille coupling utilizes an organotin reagent to couple with an organohalide. organic-chemistry.orgorganic-chemistry.orgwikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.orgorganic-chemistry.org Nevertheless, the Stille reaction offers a broad substrate scope and could be employed to couple this compound with various organostannanes.

| Reaction Type | Typical Reactants | Typical Catalyst System | Expected Product with this compound |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base wikipedia.orgorganic-chemistry.orgwikipedia.org | 1-(6-Alkynyl-4-methylpyridin-3-yl)ethanol |

| Heck | Alkene | Pd catalyst, Base organic-chemistry.orgnih.gov | 1-(6-Vinyl-4-methylpyridin-3-yl)ethanol derivative |

| Stille | Organostannane | Pd catalyst organic-chemistry.orgwikipedia.org | 1-(6-Aryl/Vinyl-4-methylpyridin-3-yl)ethanol |

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligand coordinated to the palladium center. For challenging substrates, such as some heteroaryl halides, the design of specialized ligands is crucial for achieving high catalytic activity. Biarylphosphine ligands, such as XPhos and SPhos, are often effective in promoting the coupling of electron-rich and sterically hindered aryl bromides. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in various coupling reactions, including Sonogashira couplings. libretexts.org For C-O cross-coupling reactions, specific biarylphosphine ligands have been developed to enhance the rate of reductive elimination and suppress side reactions like β-hydride elimination. nih.govnih.gov While specific ligand optimization for this compound has not been reported, the principles of ligand design for related bromopyridine systems would be applicable.

Reactivity of the Secondary Alcohol Moiety

The secondary alcohol group in this compound can undergo a variety of standard alcohol transformations. These reactions can be performed before or after modification of the bromo-substituent, although protection of the alcohol may be necessary during some cross-coupling reactions to avoid interference. libretexts.orgmasterorganicchemistry.com

Common reactions of the secondary alcohol include oxidation to the corresponding ketone and esterification with acylating agents.

Oxidation: The secondary alcohol can be oxidized to form 1-(6-bromo-4-methylpyridin-3-yl)ethanone. A variety of oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The choice of oxidant will depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Esterification: The alcohol can be readily converted to a variety of esters through reaction with acyl chlorides or carboxylic acids under appropriate conditions. savemyexams.comyoutube.comchemguide.co.uk For example, reaction with an acyl chloride in the presence of a base like pyridine would yield the corresponding ester. chemguide.co.uk Fischer esterification, using a carboxylic acid and a strong acid catalyst, is another common method. nih.gov These esterification reactions can be used to introduce a wide range of functional groups or to protect the alcohol during subsequent reactions. beilstein-journals.orgsavemyexams.com

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Oxidation | PCC, Swern, or Dess-Martin | Anhydrous, non-protic solvent | 1-(6-Bromo-4-methylpyridin-3-yl)ethanone |

| Esterification | Acyl Chloride | Pyridine or other base chemguide.co.uk | Ester derivative |

| Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat nih.gov | Ester derivative |

Oxidation Reactions to Ketone Analogs

The secondary alcohol functionality of this compound can be readily oxidized to its corresponding ketone analog, 1-(6-bromo-4-methylpyridin-3-yl)ethanone . This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, scale, and cost).

Common methods for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents: Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation under relatively mild conditions.

Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that offers a mild and highly efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a hindered base such as triethylamine (B128534) (Et₃N). It is known for its high yields and mild conditions, avoiding heavy metals.

Hypochlorite-based reagents: Sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) provides a greener alternative for oxidation.

The resulting ketone, 1-(6-bromo-4-methylpyridin-3-yl)ethanone, serves as an important synthetic intermediate for further functionalization, particularly for creating new carbon-carbon bonds at the acetyl group. For instance, related ketone structures are key intermediates in the synthesis of pharmaceuticals like Etoricoxib, a COX-2 inhibitor. google.comgoogle.comgoogleapis.com

Table 1: Oxidation of this compound

| Reagent/System | Product | Reaction Type |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 1-(6-Bromo-4-methylpyridin-3-yl)ethanone | Oxidation |

| Dess-Martin Periodinane (DMP) | 1-(6-Bromo-4-methylpyridin-3-yl)ethanone | Oxidation |

Reduction Reactions to Alkane Analogs

The complete removal of the hydroxyl group from this compound to form the corresponding alkane, 3-ethyl-6-bromo-4-methylpyridine , is known as deoxygenation. This reduction is typically more challenging than the oxidation to a ketone and generally requires a two-step process. chem-station.com

A common strategy involves:

Conversion of the hydroxyl group into a good leaving group: The alcohol is first converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. chem-station.com This transforms the poor leaving group (-OH) into an excellent one (-OTs or -OMs).

Reductive cleavage: The resulting sulfonate ester is then treated with a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). libretexts.org The hydride ion (H⁻) acts as a nucleophile, displacing the tosylate or mesylate group in an Sₙ2 reaction to yield the final alkane product. chem-station.comlibretexts.org

An alternative, radical-based method is the Barton-McCombie deoxygenation. stackexchange.com In this procedure, the alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate). Subsequent treatment with a radical initiator (like AIBN) and a radical source (such as tributyltin hydride) initiates a radical chain reaction that results in the deoxygenation of the original alcohol.

Table 2: Reduction of this compound

| Reaction Sequence | Intermediate | Final Product | Reaction Type |

|---|---|---|---|

| 1. TsCl, Pyridine2. LiAlH₄ | Tosylate ester of the starting alcohol | 3-Ethyl-6-bromo-4-methylpyridine | Deoxygenation |

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo standard esterification and etherification reactions.

Esterification: Reaction with a carboxylic acid or its more reactive derivatives (like an acyl chloride or anhydride) yields an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic method. For a faster and more efficient reaction, an acyl chloride can be used in the presence of a base like pyridine, which neutralizes the HCl byproduct.

Etherification: The Williamson ether synthesis is a common method for forming ethers. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide ion. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to produce the corresponding ether.

Dehydration and Elimination Reactions

Under acidic and heated conditions, this compound can undergo a dehydration (elimination) reaction to form an alkene: 6-bromo-4-methyl-3-vinylpyridine . youtube.com This reaction involves the removal of the hydroxyl group and a hydrogen atom from the adjacent methyl group of the ethyl side chain.

The mechanism for this transformation is typically E1 or E2.

E1 Mechanism: In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), the hydroxyl group is protonated to form a good leaving group (H₂O). masterorganicchemistry.com The water molecule departs, generating a secondary carbocation. A weak base (like water or HSO₄⁻) then abstracts a proton from the adjacent carbon to form the double bond. ucsb.edu

E2 Mechanism: If a strong, non-nucleophilic base is used at high temperatures, a concerted E2 mechanism may be favored, where the proton is abstracted simultaneously with the departure of the leaving group (after its conversion to a better one, like a tosylate). indusuni.ac.in

Elimination reactions are often in competition with substitution reactions and are generally favored by higher temperatures. masterorganicchemistry.comyoutube.com

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it nucleophilic and basic, allowing it to participate in a range of reactions.

Coordination Chemistry and Ligand Properties with Transition Metals

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide variety of transition metals. nih.gov The nitrogen atom in this compound can donate its lone pair of electrons to a vacant orbital of a metal ion, forming a coordinate covalent bond.

The electronic properties of the substituents on the pyridine ring influence its coordinating ability.

The 4-methyl group is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its basicity and coordinating strength.

The 6-bromo group is an electron-withdrawing group, which decreases the electron density on the nitrogen, making it a weaker ligand compared to an unsubstituted pyridine.

The 3-(1-hydroxyethyl) group has a mild inductive effect. The hydroxyl group itself could also potentially act as a second coordination site, allowing the molecule to function as a bidentate chelating ligand, especially with certain metal centers.

This compound can be used to synthesize various metal complexes, which are of interest in fields such as catalysis and materials science. nih.govacs.org

Quaternization Reactions and N-Oxide Formation

The nucleophilic nitrogen atom can be readily attacked by electrophiles.

Quaternization: This reaction involves the alkylation of the pyridine nitrogen atom by an alkyl halide (e.g., methyl iodide, CH₃I) to form a quaternary pyridinium salt. semanticscholar.orgresearchgate.net This is a type of Sₙ2 reaction where the pyridine nitrogen acts as the nucleophile. researchgate.net The resulting pyridinium salt is a positively charged species, with the halide as the counter-ion. Microwave-assisted methods have been shown to accelerate these quaternization reactions significantly. semanticscholar.orgresearchgate.net

N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This is typically achieved by treating the pyridine derivative with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. orgsyn.org The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, making the positions ortho and para to the nitrogen susceptible to nucleophilic attack. rsc.org It can also serve as a protecting group or as an intermediate for further functionalization. researchgate.netacs.org

Table 3: Reactions at the Pyridine Nitrogen

| Reagent | Product Type | Reaction Name |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Pyridinium Salt | Quaternization |

Influence of Electronic and Steric Factors on Reaction Pathways

The reaction pathways of this compound are significantly influenced by the electronic properties of the substituted pyridine ring and the steric hindrance around its reactive centers.

Electronic Effects:

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property is further modulated by the substituents.

Bromo Group: The bromine atom at the 6-position exerts a strong -I (negative inductive) effect, withdrawing electron density from the ring and increasing its electrophilicity. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen. The bromine atom itself is a leaving group, making the C6-position a primary site for cross-coupling reactions.

Methyl Group: The methyl group at the 4-position has a +I (positive inductive) effect and also exhibits hyperconjugation. These effects donate electron density to the pyridine ring, partially counteracting the electron-withdrawing nature of the nitrogen and the bromo group. This can influence the regioselectivity of certain reactions.

Ethanol Group: The 1-hydroxyethyl group at the 3-position also influences the electronic environment. The oxygen atom can act as a directing group in certain reactions, and its hydroxyl proton can participate in acid-base chemistry.

These electronic factors collectively influence the reactivity of the molecule. For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for aryl bromides, the electron-deficient nature of the pyridine ring facilitates the oxidative addition of the palladium catalyst to the C-Br bond.

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of the reactive sites and can influence the transition state energies of potential reaction pathways.

The methyl group at the 4-position and the ethanol group at the 3-position create steric bulk around the nitrogen atom and the adjacent carbon atoms. This can hinder the approach of bulky reagents.

In reactions involving the nitrogen atom, such as N-alkylation or coordination to a metal center, the flanking methyl and ethanol groups can sterically impede the reaction.

Similarly, for reactions at the C2 or C5 positions of the pyridine ring, the adjacent substituents can sterically disfavor the approach of reactants.

The interplay of these electronic and steric factors is critical in predicting the outcome of a reaction. For example, in a Suzuki-Miyaura cross-coupling reaction, while the electronic effect of the bromo group makes the C6 position highly reactive towards palladium insertion, the steric hindrance from the adjacent substituents could modulate the reaction rate and the efficacy of different palladium ligands and bases.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

To gain a more quantitative and detailed understanding of the reaction mechanisms of this compound, computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable.

DFT Calculations:

DFT calculations can be employed to model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation barriers. This provides insight into the feasibility and selectivity of different reaction pathways.

For this compound, DFT studies could be used to:

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can predict the most likely sites for nucleophilic and electrophilic attack.

Model Reaction Intermediates and Transition States: By calculating the geometries and energies of intermediates and transition states for a proposed reaction mechanism, such as a palladium-catalyzed cross-coupling cycle, the rate-determining step can be identified.

Quantify Steric and Electronic Effects: Energy decomposition analysis (EDA) can be used to partition the interaction energy between the reactant and a reagent into distinct components, such as electrostatic, Pauli repulsion (steric), and orbital (electronic) interactions. This would provide a quantitative measure of the influence of the methyl and ethanol groups on reactivity.

Predict Regioselectivity: By comparing the activation energies for reactions at different positions on the pyridine ring, the most likely site of reaction can be predicted.

For example, a computational study on the Suzuki-Miyaura coupling of this compound could involve modeling the oxidative addition, transmetalation, and reductive elimination steps. The calculations could compare different ligands on the palladium catalyst to understand how their electronic and steric properties influence the reaction barriers.

The table below summarizes key computational parameters that would be relevant in such a study.

| Computational Parameter | Description | Relevance to this compound |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's ability to donate or accept electrons, predicting reactivity towards electrophiles and nucleophiles. |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | Lower activation energies indicate faster reaction rates. Comparing ΔE‡ for different pathways reveals the most favorable one. |

| Reaction Energy (ΔErxn) | The overall energy change of a reaction. | Determines if a reaction is exothermic (favorable) or endothermic (unfavorable). |

| Natural Bond Orbital (NBO) Analysis | Analyzes the electron density distribution in bonds and lone pairs. | Provides insights into charge distribution, hyperconjugation, and the nature of chemical bonds within the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

By combining experimental observations with these computational approaches, a detailed and predictive understanding of the chemical reactivity of this compound can be achieved.

Advanced Spectroscopic and Structural Characterization

Elucidation of Stereochemistry via Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. For 1-(6-bromo-4-methylpyridin-3-yl)ethanol, which possesses a stereocenter at the carbinol carbon, advanced NMR experiments are crucial for assigning the relative and absolute configuration.

A standard ¹H NMR spectrum for the closely related compound, 1-(6-bromopyridin-3-yl)ethanol, has been reported, providing a basis for the expected chemical shifts in the target molecule. chemicalbook.com The presence of the methyl group at the 4-position of the pyridine (B92270) ring in this compound would introduce additional splitting and complexity to the aromatic region of the spectrum.

Expected ¹H NMR Data: The ¹H NMR spectrum is anticipated to show distinct signals for the pyridine ring protons, the methyl group protons, the methine proton, and the hydroxyl proton. The coupling between the methine proton and the adjacent methyl group would result in a characteristic quartet and doublet, respectively.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridine-H (C2) | ~8.2-8.4 | Singlet | - |

| Pyridine-H (C5) | ~7.5-7.7 | Singlet | - |

| CH(OH) | ~4.8-5.0 | Quartet | ~6.5 |

| CH₃ (pyridin-4-yl) | ~2.3-2.5 | Singlet | - |

| CH₃ (ethanol) | ~1.4-1.6 | Doublet | ~6.5 |

| OH | Variable | Singlet (broad) | - |

Note: This is a hypothetical data table based on known values for similar structures.

To elucidate the three-dimensional structure, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space interactions between protons, which can help in determining the relative stereochemistry of the chiral center in relation to the pyridine ring. For a specific enantiomer, correlations between the methine proton and one of the pyridine ring protons would be expected, providing insight into the preferred conformation of the molecule.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The spectra are complementary, with some vibrations being more prominent in either FTIR or Raman. sapub.orgyoutube.com

Expected Vibrational Frequencies: The key functional groups in this compound that would give rise to characteristic vibrational bands are the hydroxyl (O-H) group, the carbon-bromine (C-Br) bond, the pyridine ring, and the alkyl C-H bonds.

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** |

| O-H | Stretching (H-bonded) | 3400-3200 (broad) | Weak |

| C-H (sp³) | Stretching | 2980-2850 | 2980-2850 |

| C=N, C=C (Pyridine) | Stretching | 1600-1450 | 1600-1450 |

| C-O | Stretching | 1260-1000 | Weak |

| C-Br | Stretching | 600-500 | Strong |

Note: This is a hypothetical data table based on typical vibrational frequencies for the respective functional groups. researchgate.netyoutube.com

The broad O-H stretching band in the FTIR spectrum is indicative of intermolecular hydrogen bonding in the condensed phase. youtube.com The pyridine ring vibrations would appear in the fingerprint region, and their exact positions would be sensitive to the substitution pattern. Raman spectroscopy would be particularly useful for observing the C-Br stretching vibration, which is often weak in FTIR.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is also used to study the fragmentation patterns of ions, which can aid in structural elucidation. The use of HRMS is well-established for the analysis of alkaloids and other heterocyclic compounds. nih.govresearchgate.netmdpi.com

Expected HRMS Data: For this compound (C₈H₁₀BrNO), the expected accurate mass of the molecular ion ([M]⁺) can be calculated. The presence of bromine would result in a characteristic isotopic pattern, with the [M+2]⁺ peak having nearly the same intensity as the [M]⁺ peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Expected m/z |

| [M(⁷⁹Br)]⁺ | 214.9997 |

| [M(⁸¹Br)]⁺ | 216.9976 |

| [M-CH₃]⁺ | 200.0023 / 202.0002 |

| [M-H₂O]⁺ | 197.9891 / 199.9870 |

Note: This is a hypothetical data table with calculated exact masses.

The fragmentation of the molecular ion would likely involve the loss of a methyl group to form a stable benzylic-type cation, or the loss of a water molecule from the ethanol (B145695) side chain. Analysis of these fragmentation pathways provides further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and packing in the crystal lattice.

While a crystal structure for this compound is not publicly available, studies on similar pyridine-ethanol derivatives, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and 2-(2,4-dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, have been reported. benthamopen.comnih.gov These studies reveal that intermolecular hydrogen bonding between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule is a common feature, often leading to the formation of supramolecular chains or sheets in the crystal. nih.gov For this compound, it is expected that the hydroxyl group and the pyridine nitrogen would participate in similar hydrogen bonding interactions.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing its enantiomers and determining the enantiomeric excess (ee) of a sample. These techniques measure the differential absorption and rotation of left and right circularly polarized light, respectively. nih.govacs.org

The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry. The sign and magnitude of the Cotton effects in the CD spectrum can, in principle, be correlated with the absolute configuration of the stereocenter through empirical rules or quantum chemical calculations. The photophysical and chiroptical properties of chiral pyridine derivatives have been investigated, demonstrating that the chiral arrangement of ligands around a central core can induce significant chiroptical responses. nih.gov For the enantiomers of this compound, it is expected that they would exhibit mirror-image CD and ORD spectra, allowing for their differentiation and quantification in a mixture.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

No peer-reviewed articles or database entries presenting quantum chemical calculations for 1-(6-Bromo-4-methylpyridin-3-yl)ethanol were identified. Such studies are essential for understanding the intrinsic properties of a molecule.

There are no published studies on the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity, electronic transitions, and kinetic stability of a compound. Without dedicated calculations, data on the HOMO-LUMO energy gap and the spatial distribution of these orbitals for the target molecule remain unavailable.

Information regarding the charge distribution and Molecular Electrostatic Potential (MEP) of this compound is not available in the current scientific literature. MEP maps are vital for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

There are no published computational studies that predict the spectroscopic parameters (such as IR, Raman, or NMR spectra) of this compound. Theoretical calculations, often using methods like Density Functional Theory (DFT), are frequently used to calculate these parameters and correlate them with experimental data to confirm the molecular structure and vibrational modes. The absence of such studies means that a theoretical spectroscopic characterization for this specific molecule is not available.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

A search for reaction pathway modeling and transition state analysis for key chemical transformations involving this compound yielded no results. This type of computational work is fundamental for understanding reaction mechanisms, determining activation energies, and identifying the structures of transition states. Consequently, the mechanistic details of reactions this compound might undergo remain unexplored from a computational standpoint.

Derivatization and Scaffold Modification

Synthesis of Analogs with Modified Pyridine (B92270) Scaffolds

Modification of the pyridine core of 1-(6-bromo-4-methylpyridin-3-yl)ethanol can be achieved through various cross-coupling reactions, leveraging the reactive bromo substituent. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are powerful tools for creating carbon-carbon bonds and introducing new aryl or vinyl groups at the 6-position of the pyridine ring.

For instance, a Suzuki-Miyaura coupling reaction could be employed to replace the bromine atom with a variety of aryl or heteroaryl boronic acids. beilstein-journals.orglibretexts.org This reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The general scheme for such a transformation would involve the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst.

Similarly, the Heck reaction offers a pathway to introduce alkenyl groups by reacting the bromo-substituted pyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org This would result in analogs with a vinyl linkage at the 6-position, further expanding the structural diversity of the synthesized compounds. The success and regioselectivity of these reactions can be influenced by the choice of catalyst, ligands, base, and reaction conditions. beilstein-journals.org

Introduction of Diverse Functional Groups via Selective Chemical Transformations

Beyond modifying the pyridine scaffold through cross-coupling reactions, selective chemical transformations can introduce a wide array of functional groups onto the molecule. The bromine atom at the 6-position is a key handle for nucleophilic aromatic substitution or for conversion into other functional groups. For example, treatment with strong nucleophiles could potentially replace the bromine with cyano, amino, or alkoxy groups, although such reactions on pyridine rings can require specific activating conditions.

Furthermore, the methyl group at the 4-position could potentially undergo oxidation to a carboxylic acid or be halogenated to introduce further reactive sites for subsequent modifications.

Preparation of Alkylated and Acylated Derivatives of the Alcohol Moiety

The secondary alcohol group in this compound is a prime site for derivatization through alkylation and acylation reactions.

Alkylation: Ether derivatives can be synthesized by reacting the alcohol with alkyl halides or other alkylating agents in the presence of a base. This Williamson ether synthesis would result in the formation of an ether linkage, altering the polarity and steric properties of the molecule.

Acylation: Ester derivatives can be readily prepared through the esterification of the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. medcraveonline.com This reaction is often catalyzed by an acid or a base. The resulting esters can have a wide range of properties depending on the nature of the acyl group introduced. These esterification reactions can be carried out using either chemical or enzymatic catalysts. medcraveonline.com

A representative table for potential acylation reactions is provided below, illustrating the variety of esters that could be synthesized from this compound.

| Acylating Agent | Potential Product |

| Acetic Anhydride (B1165640) | 1-(6-Bromo-4-methylpyridin-3-yl)ethyl acetate (B1210297) |

| Benzoyl Chloride | 1-(6-Bromo-4-methylpyridin-3-yl)ethyl benzoate |

| Propionyl Chloride | 1-(6-Bromo-4-methylpyridin-3-yl)ethyl propionate |

Polymerization and Oligomerization Utilizing the Compound as a Monomer or Precursor

The structure of this compound offers possibilities for its use in polymerization, primarily by converting it into a vinyl-containing monomer. Dehydration of the secondary alcohol would yield a vinylpyridine derivative, specifically 6-bromo-4-methyl-3-vinylpyridine. This monomer could then undergo polymerization through various methods, including radical, cationic, or anionic polymerization, to form poly(vinylpyridine)s. wikipedia.orgmdpi.comacs.org

The resulting polymers would possess pendant 6-bromo-4-methylpyridin-3-yl groups, which could be further modified post-polymerization. The properties of the polymer, such as its solubility and thermal characteristics, would be influenced by the structure of the monomer and the polymerization conditions. mdpi.com The synthesis of such polymers could be achieved through solution polymerization or other techniques. mdpi.comgoogle.com

Below is a table outlining the potential steps for polymerization:

| Step | Description |

| Monomer Synthesis | Dehydration of this compound to form 6-bromo-4-methyl-3-vinylpyridine. |

| Polymerization | Polymerization of the vinylpyridine monomer using a suitable initiator (e.g., radical initiator like BPO). mdpi.com |

| Characterization | Analysis of the resulting polymer's molecular weight, structure, and properties. |

It is important to note that while these derivatization and polymerization pathways are chemically plausible based on the known reactivity of pyridine and alcohol functionalities, specific experimental data for this compound in these contexts is not widely available in the public domain. The presented information is based on established chemical principles and examples from related compounds.

Applications in Chemical Synthesis and Materials Science Non Clinical

Role as a Synthetic Intermediate for Complex Organic Molecules

The inherent functionalities of 1-(6-Bromo-4-methylpyridin-3-yl)ethanol make it a valuable precursor for the synthesis of more elaborate organic molecules. The bromine atom, positioned at the 6-position of the pyridine (B92270) ring, is particularly amenable to a wide range of cross-coupling reactions. This allows for the introduction of various aryl, alkyl, and vinyl groups, thereby expanding the molecular complexity.

While direct non-clinical synthetic applications of this compound are not extensively documented, the utility of closely related structures is well-established. For instance, the ketone precursor, 1-(6-methylpyridin-3-yl)ethanone, is a known intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. chemicalbook.combldpharm.com This highlights the role of the methyl-substituted pyridine core as a foundational scaffold. The transformation from the ethanone (B97240) to the ethanol (B145695) introduces a chiral center, opening avenues for asymmetric synthesis.

Furthermore, bromopyridines are widely recognized as versatile synthons in organic chemistry. bldpharm.com They readily participate in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, as well as nucleophilic aromatic substitution reactions. The Grignard reaction of bromopyridines is another classic method to form new carbon-carbon bonds. echemi.com The ethanol group on the target compound can also be oxidized to a ketone or undergo etherification or esterification, adding to its synthetic versatility. These established reactions for analogous compounds underscore the potential of this compound as a key intermediate in the construction of diverse, non-clinical molecular architectures, including functional dyes, agricultural chemicals, and specialized organic materials. The synthesis of complex heterocyclic systems, such as pyrazolo[3,4-b]pyridine derivatives, often relies on functionalized pyridine precursors. chemicalbook.com

Utilization in Catalysis and Ligand Design

The molecular features of this compound make it an intriguing candidate for applications in both organocatalysis and transition metal catalysis.

The presence of a chiral secondary alcohol attached to a pyridine ring is a key feature for potential organocatalytic activity. Chiral pyridyl alcohols are known to act as effective catalysts in various asymmetric reactions. A notable example is the asymmetric addition of dialkylzinc reagents to aldehydes, where chiral 1-(3-pyridyl)alkanols have been shown to act as "self-catalysts," producing more of the same chiral molecule. nih.gov This autocatalytic behavior is a fascinating area of research with implications for the origins of homochirality in nature.

The chiral center of this compound, in proximity to the basic pyridine nitrogen, could allow it to function as a chiral Brønsted base or as a component of a bifunctional catalyst, activating substrates through hydrogen bonding and Lewis base interactions simultaneously. While specific studies on this compound are not available, the established catalytic activity of similar pyridyl alcohols suggests a promising area for future investigation. uni.lu

The pyridine nitrogen of this compound can act as a Lewis basic site to coordinate with various transition metals, forming metal complexes that can function as catalysts. More significantly, the bromine atom provides a reactive handle for the synthesis of more complex ligands, particularly bidentate and pincer-type ligands, which are cornerstones of modern transition metal catalysis.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. By reacting the bromo-substituent with an appropriate boronic acid or ester, a second coordinating group can be installed. For example, coupling with 2-pyridylboronic acid would yield a bipyridine ligand. Bipyridine derivatives are ubiquitous in coordination chemistry, forming stable complexes with a wide range of metals, including ruthenium, palladium, and platinum. hymasynthesis.comchemicalbook.com These complexes have applications in areas from photoredox catalysis to materials science.

The synthesis of such ligands often employs palladium catalysts. A typical catalytic system might involve a palladium precursor like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (B1210297) (Pd(OAc)₂), combined with a phosphine (B1218219) ligand such as Xantphos to facilitate the coupling reaction. sigmaaldrich.comsigmaaldrich.comfishersci.comuni.lu The resulting chiral bipyridyl ligand, derived from this compound, could then be used to create chiral metal catalysts for asymmetric transformations.

| Catalyst/Ligand | Application in Coupling Reactions |

| Palladium(II) acetate | Precursor for various palladium-catalyzed cross-coupling reactions. sigmaaldrich.com |

| Tris(dibenzylideneacetone)dipalladium(0) | A common Pd(0) source for Suzuki, Heck, and Buchwald-Hartwig reactions. uni.lu |

| Xantphos | A wide bite-angle diphosphine ligand, effective for cross-coupling reactions. sigmaaldrich.comfishersci.com |

Integration into Novel Material Architectures

The unique combination of a rigid aromatic core, a reactive halogen, and a polar alcohol group makes this compound a candidate for incorporation into advanced materials.

Pyridine-containing polymers are a class of functional materials with applications in catalysis, ion-exchange, and as coatings. Poly(4-vinylpyridine) (PVP) is a well-known example, typically synthesized from the polymerization of 4-vinylpyridine. While this compound is not a vinyl monomer, it could potentially be converted into one through dehydration of the ethanol group.

Alternatively, the bromo- and hydroxyl- functionalities offer routes for incorporation into polymers via polycondensation or post-polymerization modification. For instance, the hydroxyl group could act as an initiator for ring-opening polymerization of cyclic esters or ethers. The bromine atom could be converted to other functional groups suitable for polymerization, or it could be used as a site for grafting polymers onto a surface.

A pertinent example is the synthesis of terpyridine-containing polycarbonates from the copolymerization of epoxides and CO₂. chemicalbook.com In this approach, a functionalized ligand acts as a chain transfer agent, becoming the polymer end-group. A similar strategy could be envisioned for this compound, leading to polymers with tunable properties based on the coordinating ability of the pyridine moiety.

| Polymer | Monomer/Precursor | Key Properties/Applications |

| Poly(4-vinylpyridine) | 4-Vinylpyridine | Cationic polymer, used in catalysis, ion-exchange, and as a functional coating. |

| Terpyridine-containing Polycarbonates | Epoxides, CO₂, Terpyridine-based chain transfer agent | Metal-coordinating polymers, potential for catalytic or responsive materials. chemicalbook.com |

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. Pyridine and its derivatives are excellent building blocks for such systems due to their ability to participate in hydrogen bonding, metal coordination, and π-π stacking.

The structure of this compound is well-suited for creating self-assembled systems. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridine ring can also accept hydrogen bonds and participate in π-stacking. The most powerful tool for directed self-assembly, however, is metal-ligand coordination.

By converting the bromopyridine moiety into a bipyridine or terpyridine ligand through the cross-coupling reactions mentioned earlier, this compound can become a precursor for metallo-supramolecular assemblies. For example, Tris(2,2'-bipyridine)ruthenium(II) complexes are famous for their photophysical properties and have been used to construct elaborate supramolecular structures. The chirality of the ethanol group would be retained in the final ligand, potentially inducing the formation of chiral, helical, or other asymmetric superstructures. Such systems are of interest for chiral recognition, enantioselective catalysis, and chiroptical materials.

Applications in Industrial Chemical Synthesis as a Building Block

The utility of "this compound" as a foundational component in broader industrial chemical synthesis is an area of specialized application. As a substituted pyridine, this compound possesses reactive sites—specifically the bromine atom and the hydroxyl group—that allow it to serve as a versatile building block for the construction of more complex molecular architectures. Its structural framework is of interest in the synthesis of a variety of heterocyclic compounds.

The primary role of "this compound" in synthesis is as an intermediate. The bromine atom on the pyridine ring is a key functional group for engaging in various cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromo-substituted pyridine core can participate in well-established catalytic cycles, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the 6-position of the pyridine ring, thereby enabling the generation of a diverse library of derivative compounds.

Furthermore, the ethanol substituent at the 3-position provides another point for chemical modification. The hydroxyl group can be oxidized to a ketone, esterified, or used as a handle for further synthetic transformations. This dual reactivity makes "this compound" a valuable intermediate for creating molecules with specific electronic and steric properties required in materials science and specialty chemicals.

While detailed, large-scale industrial synthesis protocols are often proprietary, the principles of its application as a building block can be illustrated through known reaction types. The following table outlines potential synthetic transformations where "this compound" could serve as a key starting material.

Interactive Data Table: Potential Synthetic Transformations

| Reaction Type | Reactant | Potential Product Class | Significance |

| Suzuki-Miyaura Coupling | Aryl or Alkyl Boronic Acid/Ester | 6-Aryl/Alkyl-4-methylpyridin-3-ylethanol derivatives | Formation of C-C bonds to build complex aromatic systems. |

| Sonogashira Coupling | Terminal Alkyne | 6-Alkynyl-4-methylpyridin-3-ylethanol derivatives | Introduction of alkyne functionalities for further chemistry. |

| Buchwald-Hartwig Amination | Amine | 6-Amino-4-methylpyridin-3-ylethanol derivatives | Formation of C-N bonds for nitrogen-containing compounds. |

| Oxidation | Oxidizing Agent (e.g., PCC, DMP) | 1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one | Conversion of alcohol to ketone for different reactivity. |

| Etherification | Alkyl Halide | 6-Bromo-3-(1-alkoxyethyl)-4-methylpyridine derivatives | Modification of the hydroxyl group to form ethers. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of pyridine-containing alcohols often involves the reduction of a corresponding ketone, such as the reduction of an acetylpyridine derivative using sodium borohydride (B1222165). chemicalbook.com While effective, future efforts will likely concentrate on developing more streamlined and sustainable synthetic pathways. Research is anticipated to focus on direct C-H functionalization methods to introduce the ethanol (B145695) moiety onto the 6-bromo-4-methylpyridine core, thereby reducing the number of synthetic steps, minimizing waste, and avoiding the use of pre-functionalized starting materials. Furthermore, the development of catalytic asymmetric methods for the direct synthesis of enantiomerically pure 1-(6-bromo-4-methylpyridin-3-yl)ethanol will be a significant area of investigation, providing access to chiral building blocks crucial for the pharmaceutical industry.

Exploration of Unconventional Reactivity and Catalytic Pathways

The bromine atom on the pyridine (B92270) ring of this compound is a prime site for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are standard methods for creating carbon-carbon bonds at such positions. mdpi.com Future research will delve into exploring less conventional catalytic systems and reactivity patterns.

Key areas of exploration include:

Photoredox Catalysis: Utilizing visible light to drive cross-coupling reactions under mild conditions, offering a more sustainable alternative to traditional palladium catalysis. This could enable the coupling of the bromo-pyridine core with a wider range of partners that are incompatible with thermal methods.

Nickel and Copper Catalysis: Investigating the use of more abundant and less expensive first-row transition metals like nickel and copper as catalysts for cross-coupling reactions. These systems can offer unique reactivity and selectivity compared to palladium.